Cas no 955759-72-5 (3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide)

3-(4-Methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic organic compound featuring a tetrahydroisoquinoline core linked to a 4-methoxyphenylpropanamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the methoxyphenyl group may enhance lipophilicity and binding affinity, while the propanamide linkage offers versatility for further derivatization. The tetrahydroisoquinoline scaffold is known for its bioactivity, often found in compounds with central nervous system (CNS) or cardiovascular applications. This compound’s well-defined structure and functional groups make it suitable for targeted synthesis and structure-activity relationship (SAR) studies in pharmaceutical research.
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide structure
955759-72-5 structure
Product name:3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
CAS No:955759-72-5
MF:C22H26N2O3
MW:366.453445911407
CID:6494847

3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
    • 3-(4-methoxyphenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide
    • Inchi: 1S/C22H26N2O3/c1-3-22(26)24-13-12-17-7-8-19(14-18(17)15-24)23-21(25)11-6-16-4-9-20(27-2)10-5-16/h4-5,7-10,14H,3,6,11-13,15H2,1-2H3,(H,23,25)
    • InChI Key: NTDPSYSOEMBQAJ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN(C(=O)CC)C2)(=O)CCC1=CC=C(OC)C=C1

3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2416-0159-20μmol
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
955759-72-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2416-0159-1mg
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
955759-72-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2416-0159-20mg
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
955759-72-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2416-0159-10mg
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
955759-72-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2416-0159-30mg
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
955759-72-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2416-0159-2μmol
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
955759-72-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2416-0159-3mg
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
955759-72-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2416-0159-5μmol
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
955759-72-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2416-0159-10μmol
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
955759-72-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2416-0159-5mg
3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
955759-72-5 90%+
5mg
$69.0 2023-05-16

3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide Related Literature

Additional information on 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

3-(4-Methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide: A Comprehensive Overview

The compound 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide, identified by the CAS number 955759-72-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The molecule features a propanamide group attached to a tetrahydroisoquinoline ring system, which is further substituted with a 4-methoxyphenyl group. This combination of functional groups and aromatic systems contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the 4-methoxyphenyl group in this compound introduces additional electronic effects and steric hindrance, which can modulate its interaction with biological targets. For instance, the methoxy group is known to enhance the lipophilicity of aromatic compounds, potentially improving their bioavailability when used as drug candidates. Furthermore, the propanamide group may play a role in hydrogen bonding interactions, which are critical for binding to protein targets.

The synthesis of 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves a multi-step process that typically includes nucleophilic substitution or coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For example, one approach involves the use of palladium-catalyzed cross-coupling reactions to assemble the isoquinoline core. The introduction of the 4-methoxyphenyl group is often achieved through Friedel-Crafts alkylation or acylation reactions, depending on the specific conditions required for regioselectivity.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways. The tetrahydroisoquinoline moiety is particularly important in these interactions due to its rigid structure and ability to form π-π interactions with aromatic residues on protein surfaces. Additionally, the propanamide group may contribute to hydrogen bonding networks that stabilize binding interactions.

The application of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with various therapeutic targets, providing insights into its mechanism of action. These studies are complemented by experimental validation through in vitro assays and animal models. Such integrated approaches are essential for advancing this compound into preclinical development stages.

In conclusion, 3-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide represents a valuable addition to the arsenal of isoquinoline derivatives being explored for therapeutic applications. Its unique structure and functional groups make it a compelling candidate for further research into its biological activity and potential clinical utility.

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